molecular formula C19H17ClN2O3S B069489 Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester CAS No. 168127-33-1

Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester

Cat. No. B069489
M. Wt: 388.9 g/mol
InChI Key: STENHTAPAWYURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. The chemical formula of Etodolac is C17H21ClN2O3S, and it has a molecular weight of 365.88 g/mol.

Mechanism Of Action

The mechanism of action of Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester involves the inhibition of the COX-2 enzyme, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and are responsible for the pain, fever, and swelling associated with inflammation. By inhibiting the production of prostaglandins, Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester reduces inflammation and provides pain relief.

Biochemical And Physiological Effects

Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of cytokines, which are proteins that play a key role in the immune response. Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester also inhibits the activity of nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immunity. In addition, Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has been found to decrease the production of reactive oxygen species (ROS), which are molecules that can damage cells and tissues.

Advantages And Limitations For Lab Experiments

Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has a number of advantages for use in lab experiments. It is a well-established anti-inflammatory and analgesic drug that has been extensively studied for its pharmacological properties. It is also readily available and relatively inexpensive. However, Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has some limitations for use in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. In addition, Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has been found to have some toxic effects on the liver and kidneys at high doses.

Future Directions

There are several future directions for research on Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester. One area of interest is the development of new formulations of Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester that can improve its pharmacokinetic properties, such as its half-life and bioavailability. Another area of interest is the investigation of the potential therapeutic effects of Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester in other conditions, such as cancer and neurodegenerative diseases. Finally, there is a need for further research on the mechanisms of action of Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester, including its effects on signaling pathways and gene expression.

Synthesis Methods

Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester can be synthesized through a multistep process that involves the reaction of 2-chloro-4-nitroaniline with thioacetic acid, followed by the reduction of the resulting nitro compound with iron powder and acetic acid. The resulting 4-amino-2-chlorothiazole is then reacted with 4-(2-hydroxyphenoxy)acetic acid to form Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester.

Scientific Research Applications

Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester is a selective COX-2 inhibitor, which means that it targets only the COX-2 enzyme, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.

properties

CAS RN

168127-33-1

Product Name

Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

ethyl 2-[4-[2-(4-chloroanilino)-1,3-thiazol-4-yl]phenoxy]acetate

InChI

InChI=1S/C19H17ClN2O3S/c1-2-24-18(23)11-25-16-9-3-13(4-10-16)17-12-26-19(22-17)21-15-7-5-14(20)6-8-15/h3-10,12H,2,11H2,1H3,(H,21,22)

InChI Key

STENHTAPAWYURW-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl

Other CAS RN

168127-33-1

synonyms

ethyl 2-[4-[2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate

Origin of Product

United States

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